



Application of SFC-DAD for Rapid Lycopene Quantification

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Compound of Interest		
Compound Name:	Lycopene	
Cat. No.:	B016060	Get Quote

Application Note

Introduction

Lycopene, a lipophilic carotenoid pigment, is a potent antioxidant recognized for its significant health benefits, including reducing the risk of various chronic diseases. Accurate and rapid quantification of **lycopene** in food, nutraceuticals, and pharmaceutical formulations is crucial for quality control, research, and development. Traditional methods like High-Performance Liquid Chromatography (HPLC) can be time-consuming.[1][2] This application note describes a robust and rapid isocratic Ultra-Performance Supercritical Fluid Chromatography with Diode Array Detection (UPSFC-DAD) method for the quantification of **lycopene**, offering a significant reduction in analysis time compared to conventional techniques.[1]

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This approach provides several advantages over traditional liquid chromatography, including higher diffusion rates, lower viscosity, and reduced environmental impact due to decreased solvent consumption. When coupled with a Diode Array Detector (DAD), SFC allows for highly selective and sensitive quantification of analytes like **lycopene**.

This document provides a detailed protocol for the rapid quantification of **lycopene** from various matrices, along with method validation data and a workflow diagram, intended for researchers, scientists, and drug development professionals.



Principle of the Method

This method employs an isocratic UPSFC-DAD system to achieve rapid separation and quantification of **lycopene**. The stationary phase, a BEH-2EP column, provides a suitable retention mechanism for the nonpolar **lycopene** molecule. The mobile phase consists of supercritical CO2 and methanol as a co-solvent, which allows for precise control over the elution strength.[1][3][4] Formic acid is added as an additive to improve peak shape.[1][3][4] The separation is achieved under optimized conditions of temperature, pressure, and flow rate. [1][3][4] Detection is performed at 434 nm, the wavelength of maximum absorbance for **lycopene**, ensuring high sensitivity and specificity.[1] The entire analysis is completed in under one minute, demonstrating a significant improvement in throughput compared to traditional HPLC methods which can take over 14 minutes.[1]

Experimental Protocols Sample Preparation (General Guideline)

The extraction of **lycopene** from the sample matrix is a critical step. As **lycopene** is susceptible to degradation by light and oxygen, it is essential to perform the extraction under controlled conditions.

Materials:

- Sample containing **lycopene** (e.g., tomato paste, fruit puree, supplement tablet)
- Hexane
- Acetone
- Ethanol
- BHT (Butylated hydroxytoluene) antioxidant
- · Mortar and pestle or homogenizer
- Centrifuge
- Rotary evaporator



- Volumetric flasks
- Amber vials

Protocol:

- Homogenization: Weigh a known amount of the sample and homogenize it with a suitable solvent system. A common mixture is hexane:acetone:ethanol (2:1:1 v/v/v) containing a small amount of BHT to prevent oxidation.
- Extraction: Perform the extraction in a darkened room or using amber glassware to minimize light exposure. The mixture is typically agitated or sonicated for a set period to ensure complete extraction.
- Phase Separation: Add water to the mixture to induce phase separation. The upper hexane layer, containing the **lycopene**, is carefully collected.
- Drying and Reconstitution: The hexane extract is dried under a stream of nitrogen or using a
 rotary evaporator at a low temperature. The dried residue is then reconstituted in a known
 volume of the initial mobile phase (CO2/Methanol).
- Filtration: The reconstituted sample is filtered through a 0.22 μm syringe filter into an amber autosampler vial for SFC-DAD analysis.

SFC-DAD Analysis

Instrumentation and Conditions:



Parameter	Value
Chromatography System	Ultra-Performance Supercritical Fluid Chromatograph
Detector	Diode Array Detector (DAD)
Stationary Phase	BEH-2EP Column (2.1 x 150 mm, 5 μm)
Mobile Phase	CO2/Methanol (85:15 v/v) with 0.10% Formic Acid
Flow Rate	1.0 mL/min
Column Temperature	45 °C
Back Pressure (ABPR)	1800 psi
Detection Wavelength	434 nm
Run Time	2 minutes
Retention Time	Approximately 0.722 min

Source:[1][3][4]

Protocol:

- System Equilibration: Equilibrate the SFC-DAD system with the mobile phase until a stable baseline is achieved.
- Standard Preparation: Prepare a series of **lycopene** standard solutions of known concentrations (e.g., 10 to 100 μg/mL) in the mobile phase.
- Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the prepared sample extracts.
- Quantification: Determine the **lycopene** concentration in the samples by comparing their peak areas to the calibration curve.



Quantitative Data Summary

The developed UPSFC-DAD method was validated for its performance. The following tables summarize the key quantitative data.

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 100 μg/mL
Correlation Coefficient (r²)	0.998
Limit of Detection (LOD)	0.14 μg/mL
Limit of Quantification (LOQ)	0.37 μg/mL
Recovery	97.38% - 102.67%
Intra-day Precision (RSD)	1.27% - 3.28%
Inter-day Precision (RSD)	1.57% - 4.18%
Robustness (RSD)	< 2.80%

Source:[1][3][4]

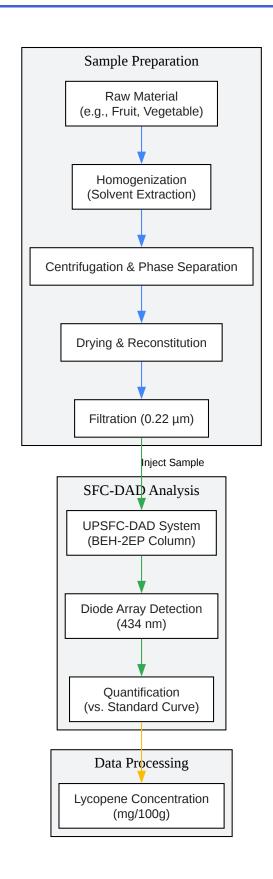
Table 2: Lycopene Content in Various Agricultural Produces

Sample	Lycopene Content (mg/100g)
Papaya	14 ± 1.28
Grapefruit	9.8 ± 0.63
Ripe Bitter Melon Aril	215 ± 4.83

Source:[1]

Visualizations

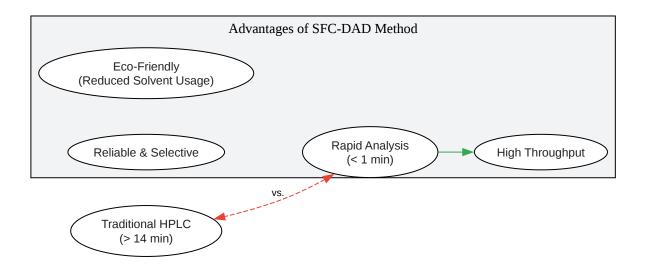




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Caption: Experimental workflow for lycopene quantification.





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Caption: Advantages of SFC-DAD over traditional HPLC.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process Development for the Instant Quantification of Lycopene from Agricultural Produces Using Supercritical Fluid Chromatography-Diode Array Detector (SFC-DAD) -PubMed [pubmed.ncbi.nlm.nih.gov]
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